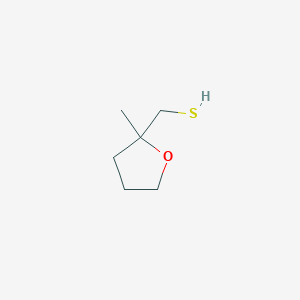
(R)-1-(5-Methylpyridin-3-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(5-Methylpyridin-3-yl)propan-2-ol is a chiral compound with a pyridine ring substituted with a methyl group at the 5-position and a propanol group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-Methylpyridin-3-yl)propan-2-ol typically involves the following steps:
Starting Material: The synthesis begins with 5-methylpyridine.
Grignard Reaction: The 5-methylpyridine undergoes a Grignard reaction with a suitable Grignard reagent, such as ethylmagnesium bromide, to form the corresponding alcohol.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution using a chiral catalyst or resolving agent to obtain the ®-enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-1-(5-Methylpyridin-3-yl)propan-2-ol may involve:
Large-Scale Grignard Reaction: Utilizing large reactors to perform the Grignard reaction efficiently.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance the reaction efficiency and yield.
Chiral Resolution Techniques: Employing advanced chiral resolution techniques, such as simulated moving bed chromatography, to separate the enantiomers on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(5-Methylpyridin-3-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or PCC.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, PCC in dichloromethane.
Reduction: Lithium aluminum hydride in ether.
Substitution: Thionyl chloride in pyridine, phosphorus tribromide in dichloromethane.
Major Products
Oxidation: 1-(5-Methylpyridin-3-yl)propan-2-one.
Reduction: 1-(5-Methylpyridin-3-yl)propane.
Substitution: 1-(5-Methylpyridin-3-yl)propan-2-chloride or 1-(5-Methylpyridin-3-yl)propan-2-bromide.
Applications De Recherche Scientifique
®-1-(5-Methylpyridin-3-yl)propan-2-ol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in studies investigating the biological activity of pyridine derivatives.
Industrial Applications: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ®-1-(5-Methylpyridin-3-yl)propan-2-ol involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it is being used to synthesize.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-(5-Methylpyridin-3-yl)propan-2-ol: The enantiomer of the compound with similar chemical properties but different biological activity.
1-(5-Methylpyridin-3-yl)ethanol: A structurally similar compound with an ethanol group instead of a propanol group.
1-(5-Methylpyridin-3-yl)propan-1-ol: A positional isomer with the hydroxyl group at a different position.
Uniqueness
®-1-(5-Methylpyridin-3-yl)propan-2-ol is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer and other similar compounds. This makes it valuable in the development of chiral drugs and other applications where stereochemistry is crucial.
Propriétés
Formule moléculaire |
C9H13NO |
|---|---|
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
(2R)-1-(5-methylpyridin-3-yl)propan-2-ol |
InChI |
InChI=1S/C9H13NO/c1-7-3-9(4-8(2)11)6-10-5-7/h3,5-6,8,11H,4H2,1-2H3/t8-/m1/s1 |
Clé InChI |
SXWHPHVZJRYHFM-MRVPVSSYSA-N |
SMILES isomérique |
CC1=CC(=CN=C1)C[C@@H](C)O |
SMILES canonique |
CC1=CC(=CN=C1)CC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Fluoro-3-azabicyclo[3.2.1]octane](/img/structure/B15318071.png)

![2-[6-[[5-chloro-2-[(3R,5S)-3,5-dimethylpiperidin-1-yl]pyrimidin-4-yl]amino]-1-methyl-2-oxoquinolin-3-yl]oxyacetic acid](/img/structure/B15318090.png)
![2-[(2S,4S)-4-fluoropyrrolidin-2-yl]aceticacidhydrochloride](/img/structure/B15318123.png)
![2-(2-methoxyphenoxy)-N-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B15318128.png)
![4-[(3-chloro-1H-indol-7-yl)sulfamoyl]benzoicacid](/img/structure/B15318151.png)





